2-Chloro-4-methyl-6-propoxypyrimidin-5-amine

Description

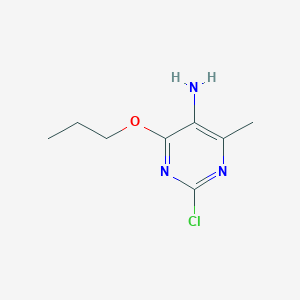

2-Chloro-4-methyl-6-propoxypyrimidin-5-amine is a pyrimidine derivative characterized by a chloro group at position 2, a methyl group at position 4, a propoxy group at position 6, and an amine at position 5. Pyrimidine derivatives are critical in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula |

C8H12ClN3O |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

2-chloro-4-methyl-6-propoxypyrimidin-5-amine |

InChI |

InChI=1S/C8H12ClN3O/c1-3-4-13-7-6(10)5(2)11-8(9)12-7/h3-4,10H2,1-2H3 |

InChI Key |

JXJCQWVPFLOJPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC(=NC(=C1N)C)Cl |

Origin of Product |

United States |

Preparation Methods

The synthetic challenge lies in the selective introduction of these substituents, particularly the propoxy group at the 6-position and the amino group at the 5-position, while maintaining the chlorine at position 2 and methyl at position 4 intact.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally follows a multi-step approach involving:

- Construction of the pyrimidine core with appropriate substitution.

- Introduction of the amino group at position 5.

- Selective nucleophilic substitution to install the propoxy group at position 6.

- Maintenance of the chloro substituent at position 2.

Stepwise Synthesis Routes

Starting from 2,4,6-Trichloropyrimidine Derivatives

A common industrial approach begins with 2,4,6-trichloropyrimidine or its methyl-substituted analogs. The methyl group at position 4 can be introduced via methylation or by starting from 4-methyl-substituted pyrimidines.

- Step 1: Selective substitution of the chlorine at position 6 with propanol under basic conditions to form the 6-propoxy derivative.

- Step 2: Amination at position 5 via nucleophilic substitution with ammonia or amine sources.

- Step 3: Retention of chlorine at position 2 is ensured by controlling reaction conditions to avoid its displacement.

This method benefits from commercially available starting materials and straightforward reaction conditions.

Use of 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine as Intermediate

According to patent CN103896857A, the preparation of related pyrimidine derivatives such as 4,6-dichloro-2-(propylthio)pyrimidine-5-amine involves mild reaction conditions with sodium dithionite in mixed aqueous-organic solvents, which can be adapted to synthesize analogs with propoxy substituents by replacing sulfur nucleophiles with oxygen nucleophiles (alkoxides).

Catalytic Hydrogenation for Amination

Hydrogenation methods are used to reduce nitro precursors to the amino group, as exemplified in the synthesis of similar compounds like 4,6-dichloro-2-propylthiopyrimidine-5-amine . This involves:

- Dissolving nitro-substituted pyrimidine in an inert solvent.

- Catalytic hydrogenation under controlled temperature and pressure.

- Filtration and purification to obtain the amine.

This method offers high conversion and purity, suitable for scale-up.

Multi-step Condensation and Salt Formation

For related pyrimidine derivatives, methods involving salifying reactions, cyanamide reactions, and condensation have been developed to create substituted pyrimidines with high purity and yield. Although this method is reported for 2-chloro-4,6-dimethoxypyrimidine, similar principles apply for preparing 2-chloro-4-methyl-6-propoxypyrimidin-5-amine by adjusting the alkoxy substituent.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro group exhibits high reactivity in nucleophilic displacement reactions under various catalytic conditions:

Key Findings :

-

Palladium catalysts enable efficient cyanation and C–N bond formation .

-

Microwave irradiation reduces reaction time to 1 hour compared to traditional heating .

Amine Modifications

The 5-amino group participates in acylation and carboxamide formation:

Mechanistic Insight :

Alkoxy Group Reactivity

The 6-propoxy group shows stability under mild conditions but can undergo hydrolysis under acidic/basic catalysis:

| Process | Conditions | Observations | Source |

|---|---|---|---|

| Propoxy hydrolysis | H₂SO₄, reflux | Requires harsh conditions* | |

| Transetherification | Alkali metal alkoxides | Substitutes propoxy with other alkoxy groups |

*Inferred from analogous 6-alkoxypyrimidine behavior .

Biological Activity Correlations

While not a direct reaction, structural analogs demonstrate:

Stability and Side Reactions

Reaction Optimization Guidelines

Scientific Research Applications

2-Chloro-4-methyl-6-propoxypyrimidin-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-propoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Pyrimidine Derivatives

*Estimated based on substituent contributions.

Key Observations :

- Position 2: The chloro group in the target compound distinguishes it from analogs with amino (e.g., ) or hydrogen substituents (e.g., ).

- Position 6 : The propoxy group (OCH₂CH₂CH₃) provides greater steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., methoxy in ) or methyl groups (e.g., ). This may improve membrane permeability but reduce solubility in aqueous media .

- Position 5 : The amine group enables hydrogen bonding, contrasting with nitro () or iodine () substituents, which prioritize steric or electronic effects.

Physicochemical Properties and Reactivity

- Stability : Chlorine at position 2 stabilizes the pyrimidine ring against hydrolysis, as seen in related dichloro-pyrimidines . The amine at position 5 may render the compound susceptible to oxidation, requiring inert storage conditions .

Biological Activity

2-Chloro-4-methyl-6-propoxypyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. The compound's unique structure, particularly the presence of a propoxy group at position 6, may influence its reactivity and biological effects, making it a candidate for further research in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C8H12ClN3O |

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | This compound |

| InChI Key | JXJCQWVPFLOJPE-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=NC(=NC(=C1N)C)Cl |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate these targets, leading to various biological effects such as anti-inflammatory and antimicrobial activities. The compound's ability to inhibit certain enzymes involved in inflammatory pathways has been documented, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various pyrimidine derivatives found that certain structural modifications could enhance antibacterial efficacy against both gram-positive bacteria and mycobacterial strains . Although specific data on this compound's antibacterial activity is limited, its structural relatives have shown promise in this area.

Antiviral and Anti-inflammatory Potential

The compound is also being studied for its antiviral properties. Similar pyrimidine derivatives have demonstrated activity against viral infections by inhibiting viral replication through various mechanisms, including enzyme inhibition . Additionally, the anti-inflammatory effects are linked to the compound's ability to interfere with signaling pathways associated with inflammation .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. For instance, modifications at the 6-position (where the propoxy group resides) can significantly influence the compound's lipophilicity and, consequently, its bioavailability and efficacy .

Case Study: SAR Analysis

A comparative analysis of pyrimidine-based compounds highlighted that substitutions at various positions can lead to significant changes in potency. For example, altering substituents on the pyrimidine ring has been shown to enhance inhibitory activity against specific biological targets . This suggests that further exploration of structural modifications could yield more potent derivatives.

Research Findings and Applications

Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities. For example:

- Antimicrobial Efficacy : Compounds derived from similar structures have shown effective inhibition against Staphylococcus aureus and methicillin-resistant strains (MRSA), indicating potential for developing new antibiotics .

- Cancer Therapeutics : Some pyrimidine derivatives have displayed anticancer properties by selectively targeting cancer cells while sparing normal cells, suggesting a therapeutic window that could be beneficial in cancer treatment .

- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are critical for evaluating the viability of these compounds in clinical settings. The lipophilicity of this compound is an essential factor influencing its ADMET characteristics .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-methyl-6-propoxypyrimidin-5-amine, and how can intermediates be characterized?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors using POCl₃ (phosphoryl chloride) is a common step, as seen in the synthesis of 6-chloro-2-phenylpyrimidine derivatives . Intermediates can be characterized via:

Q. How can spectroscopic techniques resolve structural ambiguities in pyrimidine derivatives?

Methodological Answer: Ambiguities in substituent positioning (e.g., chloro vs. methyl groups) can be resolved using:

- 2D NMR (COSY, HSQC, HMBC) to map through-space and through-bond correlations. For instance, HMBC can confirm coupling between the amine proton and adjacent carbons .

- X-ray crystallography to unambiguously determine bond lengths, angles, and crystal packing. highlights the use of SHELX for refining pyrimidine structures with R-factors < 0.05 .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., propoxy, methyl) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric effects: Bulky substituents (e.g., propoxy) may hinder Suzuki-Miyaura coupling at the C2-chloro position. Comparative studies with smaller alkoxy groups (methoxy vs. propoxy) can quantify steric hindrance using reaction yields and kinetic data .

- Electronic effects: Electron-withdrawing groups (e.g., -Cl) activate the pyrimidine ring for nucleophilic substitution, while electron-donating groups (e.g., -OPr) may deactivate it. DFT calculations (e.g., Mulliken charges) can predict reactive sites .

Q. What strategies mitigate contradictions in crystallographic data for pyrimidine derivatives?

Methodological Answer: Discrepancies in crystallographic parameters (e.g., bond lengths or space groups) may arise from:

- Twinned crystals or disorder: Use SHELXL’s TWIN/BASF commands to refine twinned structures .

- Temperature-dependent polymorphism: Compare data collected at 100 K vs. 293 K, as seen in , where thermal motion affects mean σ(C–C) to 0.003 Å .

- Validation tools: Employ PLATON’s ADDSYM to check for missed symmetry .

Q. How can computational modeling predict biological activity of this compound analogs?

Methodological Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., β-glucuronidase), with scoring functions (ΔG) ranking ligand efficacy .

- QSAR models: Correlate substituent properties (Hammett σ, LogP) with bioactivity data (IC₅₀). For example, bulky substituents may improve antiglycation activity, as shown for imidazo-pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.